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  • Product: 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline
  • CAS: 1040018-75-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline

Introduction 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline is a substituted aniline derivative of interest in medicinal chemistry and drug development. Its structural complexity, incorporating a chlorinated and methylated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-N-(4-fluorobenzyl)-4-methylaniline is a substituted aniline derivative of interest in medicinal chemistry and drug development. Its structural complexity, incorporating a chlorinated and methylated aniline core N-substituted with a fluorinated benzyl group, suggests a nuanced physicochemical profile that dictates its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and optimizing formulation strategies.

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline. In the absence of extensive published data for this specific molecule, this document focuses on the robust experimental methodologies required for their determination, providing researchers with the foundational knowledge to characterize this and similar novel chemical entities. Data from structurally related analogs are presented to offer context and expected value ranges.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to establish its structure and fundamental molecular properties.

Structure:

Caption: Chemical structure of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline.

Table 1: Molecular Identifiers and Basic Properties

PropertyValueSource
Molecular Formula C₁₄H₁₃ClFNN/A
Molecular Weight 249.71 g/mol N/A
CAS Number Not availableN/A
IUPAC Name 2-Chloro-N-(4-fluorobenzyl)-4-methylanilineN/A

Aqueous Solubility (OECD 105)

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The OECD 105 guideline provides standardized methods for its determination.[1][2][3][4][5]

Experimental Rationale

For a compound like 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline, which is expected to have low to moderate solubility, the Flask Method is generally suitable. This method is appropriate for substances with solubilities above 10⁻² g/L.[3] The principle relies on achieving a saturated solution at a constant temperature and subsequently measuring the concentration of the dissolved substance.

Experimental Protocol: Flask Method
  • Preliminary Test: A small amount of the test substance is added to a known volume of water at the test temperature (e.g., 20°C). The mixture is agitated to get a preliminary indication of the solubility and the time required to reach equilibrium.[1]

  • Equilibration: An excess amount of the substance is added to a flask containing a known volume of water. The flask is then agitated at a constant temperature until equilibrium is reached. This can take anywhere from 24 to 48 hours.

  • Phase Separation: The undissolved solid is separated from the aqueous phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Concentration Analysis: The concentration of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_0 Solubility Determination (OECD 105 Flask Method) Add excess compound to water Add excess compound to water Agitate at constant temperature (24-48h) Agitate at constant temperature (24-48h) Add excess compound to water->Agitate at constant temperature (24-48h) Centrifuge to separate phases Centrifuge to separate phases Agitate at constant temperature (24-48h)->Centrifuge to separate phases Analyze supernatant by HPLC Analyze supernatant by HPLC Centrifuge to separate phases->Analyze supernatant by HPLC Calculate solubility Calculate solubility Analyze supernatant by HPLC->Calculate solubility

Caption: Workflow for aqueous solubility determination by the Flask Method.

Lipophilicity: n-Octanol/Water Partition Coefficient (LogP) (OECD 107)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The Shake Flask Method (OECD 107) is a widely used technique for its experimental determination for compounds with expected LogP values between -2 and 4.[6][7][8]

Experimental Rationale

This method involves partitioning the solute between two immiscible phases, n-octanol and water, and then measuring the concentration of the solute in each phase at equilibrium. The ratio of these concentrations gives the partition coefficient. For ionizable compounds like anilines, the pH of the aqueous phase must be controlled to ensure the measurement is for the neutral species.[9]

Experimental Protocol: Shake Flask Method
  • Preparation of Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Test Substance Preparation: A stock solution of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline is prepared in n-octanol.

  • Partitioning: A known volume of the stock solution is added to a mixture of n-octanol and water in a centrifuge tube. For anilines, the aqueous phase should be buffered to a pH at least 2 units above the expected pKa to ensure the compound is in its neutral form.[9]

  • Equilibration: The tubes are shaken for a predetermined time to allow for partitioning equilibrium to be reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Concentration Analysis: The concentration of the test substance in both the n-octanol and aqueous phases is determined by a suitable analytical method, such as HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as LogP.

G cluster_0 LogP Determination (OECD 107 Shake Flask Method) Prepare mutually saturated n-octanol and water Prepare mutually saturated n-octanol and water Add test substance to solvent mixture Add test substance to solvent mixture Prepare mutually saturated n-octanol and water->Add test substance to solvent mixture Shake to equilibrate Shake to equilibrate Add test substance to solvent mixture->Shake to equilibrate Centrifuge to separate phases Centrifuge to separate phases Shake to equilibrate->Centrifuge to separate phases Analyze concentration in each phase by HPLC Analyze concentration in each phase by HPLC Centrifuge to separate phases->Analyze concentration in each phase by HPLC Calculate LogP Calculate LogP Analyze concentration in each phase by HPLC->Calculate LogP

Caption: Workflow for LogP determination by the Shake Flask Method.

Acidity Constant (pKa)

The pKa of a molecule is the pH at which it is 50% ionized. For an amine, the pKa refers to the equilibrium of its protonated (conjugate acid) form. This value is crucial for understanding a compound's solubility, lipophilicity, and receptor binding at different physiological pH values.

Experimental Rationale

Potentiometric titration is a robust and common method for determining the pKa of ionizable compounds.[10][11][12][13] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa can be determined from the resulting titration curve.

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: A known concentration of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline is dissolved in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.[11]

  • Titration Setup: A calibrated pH electrode is immersed in the stirred sample solution.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. The pH is recorded after each addition, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.

G cluster_0 pKa Determination by Potentiometric Titration Dissolve sample in suitable solvent Dissolve sample in suitable solvent Add titrant (strong acid) incrementally Add titrant (strong acid) incrementally Dissolve sample in suitable solvent->Add titrant (strong acid) incrementally Record pH after each addition Record pH after each addition Add titrant (strong acid) incrementally->Record pH after each addition Plot pH vs. titrant volume Plot pH vs. titrant volume Record pH after each addition->Plot pH vs. titrant volume Determine pKa from half-equivalence point Determine pKa from half-equivalence point Plot pH vs. titrant volume->Determine pKa from half-equivalence point

Caption: Workflow for pKa determination by potentiometric titration.

Structural and Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14][15][16][17]

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both rings, the methylene (-CH₂-) protons of the benzyl group, and the methyl (-CH₃) protons. The chemical shifts, integration, and coupling patterns of these signals are used to confirm the connectivity of the atoms. For N-benzylanilines, the methylene protons typically appear as a singlet around 4.3-4.4 ppm in CDCl₃.[18]

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the fluorine atom on the benzyl ring, confirming its presence and electronic environment.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[19]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integrations to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[19][20][21][22]

  • Key Absorptions: For 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline, characteristic IR bands would include:

    • N-H stretch (for the secondary amine) around 3400-3300 cm⁻¹.

    • Aromatic C-H stretches above 3000 cm⁻¹.

    • Aliphatic C-H stretches below 3000 cm⁻¹.

    • Aromatic C=C stretches around 1600-1450 cm⁻¹.

    • C-N stretch around 1335-1250 cm⁻¹.

    • C-F stretch around 1250-1000 cm⁻¹.

    • C-Cl stretch in the fingerprint region (below 800 cm⁻¹).

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.[19][22]

  • Pellet Formation: Press the mixture in a hydraulic press to form a transparent pellet.[19][21]

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[23][24][25][26][27]

  • Ionization Method: For a molecule of this nature, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable to obtain the molecular ion peak with minimal fragmentation.[24][25][26]

  • Expected Molecular Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 250.7. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis

A plausible synthetic route to 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline involves the reductive amination of 4-fluorobenzaldehyde with 2-chloro-4-methylaniline.

G cluster_0 Plausible Synthesis Route 2-Chloro-4-methylaniline 2-Chloro-4-methylaniline Reaction with 4-fluorobenzaldehyde Reaction with 4-fluorobenzaldehyde 2-Chloro-4-methylaniline->Reaction with 4-fluorobenzaldehyde Imine formation Imine formation Reaction with 4-fluorobenzaldehyde->Imine formation Reduction (e.g., with NaBH₄) Reduction (e.g., with NaBH₄) Imine formation->Reduction (e.g., with NaBH₄) 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline Reduction (e.g., with NaBH₄)->2-Chloro-N-(4-fluorobenzyl)-4-methylaniline

Caption: A potential synthetic pathway for 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline.

Conclusion

The physicochemical properties of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline are critical to its potential as a drug candidate. This technical guide has outlined the essential experimental methodologies for determining its aqueous solubility, lipophilicity, and pKa, as well as for its structural confirmation via spectroscopic techniques. By following these established protocols, researchers can generate the high-quality data necessary for informed decision-making in the drug discovery and development process.

References

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of N-Benzylideneaniline. BenchChem.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • OECD. (1995). Test No.
  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC.
  • Analytice. (2021, January 13). Partition coefficient: Shake bottle method according to OECD 107. Analytice.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB.
  • Biotecnologie BT. (n.d.).
  • Phytosafe. (n.d.). OECD 105. Phytosafe.
  • OECD. (n.d.). Test No.
  • OECD. (n.d.). Test No.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 913402, N-benzyl-4-fluoroaniline. PubChem.
  • Birch, H., Redman, A. D., Letinski, D. J., Lyon, D. Y., & Mayer, P. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1086, 16–28.
  • Chem-Impex. (n.d.). N-(4-Fluorobenzylidene)aniline. Chem-Impex.
  • BenchChem. (2025). Application Note: Identification of the C=N Bond in N-Benzylideneaniline using FTIR Spectroscopy. BenchChem.
  • Unknown. (n.d.).
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
  • Google Patents. (n.d.).
  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • Google Patents. (n.d.). CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66028, Benzylaniline. PubChem.
  • ResearchGate. (2025, December 9). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
  • Unknown. (n.d.).
  • Sigma-Aldrich. (n.d.). N-(4-FLUOROBENZYLIDENE)ANILINE AldrichCPR. Sigma-Aldrich.
  • Emory University. (n.d.).
  • Fisher Scientific. (n.d.). 4-Chloro-N-(4-fluorobenzyl)aniline, 97%, Thermo Scientific. Fisher Scientific.
  • Measurlabs. (n.d.).
  • BenchChem. (n.d.). N-(4-Fluorobenzyl)-4-phenoxyaniline. BenchChem.
  • ResearchGate. (2025, August 2). Analysis of NMR Spectroscopic Parameters.
  • ResearchGate. (n.d.). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84764194, 3-Chloro-4-fluoro-2-methylaniline. PubChem.
  • PMC. (n.d.). An Introduction to Biological NMR Spectroscopy.
  • UConn Health. (2016, November 29). Basics of NMR Spectroscopy.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoro-6-methylaniline synthesis. Sigma-Aldrich.

Sources

Exploratory

Literature review on 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline derivatives

Title: The Technical Guide to 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline Scaffolds: Synthesis, SAR, and Pharmacological Applications Part 1: Executive Summary 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline represents a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Technical Guide to 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline Scaffolds: Synthesis, SAR, and Pharmacological Applications

Part 1: Executive Summary

2-Chloro-N-(4-fluorobenzyl)-4-methylaniline represents a specialized pharmacophore bridging the gap between simple aniline intermediates and complex heterocyclic drug candidates. Characterized by a sterically congested ortho-chloro motif and a metabolically robust para-fluorobenzyl tail, this scaffold is frequently utilized in the optimization of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , Kinase Inhibitors (targeting the hydrophobic back-pocket), and agrochemicals requiring high lipophilicity.

This guide provides a rigorous technical analysis of the molecule, prioritizing scalable synthesis protocols, impurity profiling, and structure-activity relationship (SAR) logic for researchers in early-stage discovery.

Part 2: Chemical Architecture & Mechanistic Insight

Structural Deconstruction

The molecule functions as a "linker-scaffold" hybrid. Its efficacy in biological systems is driven by three distinct architectural features:

  • The Ortho-Chloro Lock: The chlorine atom at the 2-position of the aniline ring creates significant steric hindrance. This forces the N-alkyl tail out of planarity, often locking the molecule into a bioactive conformation that fits into hydrophobic pockets (e.g., the NNRTI binding pocket of HIV-1 RT).

  • The Para-Fluorobenzyl Shield: The fluorine atom at the para-position of the benzyl ring blocks metabolic oxidation (P450-mediated hydroxylation), significantly extending the half-life (

    
    ) compared to non-fluorinated benzyl analogs.
    
  • The Secondary Amine H-Bond Donor: Unlike tertiary amines, the remaining N-H proton serves as a critical hydrogen bond donor, often interacting with backbone carbonyls in protein targets.

Synthetic Strategy: Causality & Selection

Two primary routes exist for synthesis: Nucleophilic Substitution (


)  and Reductive Amination .
  • Route A: Nucleophilic Substitution (Traditional)

    • Reagents: 2-Chloro-4-methylaniline + 4-Fluorobenzyl chloride + Base (

      
      ).
      
    • Drawback: High risk of over-alkylation, leading to the formation of the tertiary amine byproduct (

      
      -bis(4-fluorobenzyl)...), which is difficult to separate.
      
  • Route B: Reductive Amination (Recommended)

    • Reagents: 2-Chloro-4-methylaniline + 4-Fluorobenzaldehyde + Reducing Agent (

      
      ).
      
    • Advantage:[1][2] The formation of the imine intermediate is self-limiting, preventing over-alkylation. The use of Sodium Triacetoxyborohydride allows for a mild, one-pot reaction that tolerates the electron-deficient nature of the chloro-aniline.

Part 3: Experimental Protocols

Protocol 1: Optimized Reductive Amination (Gram-Scale)

Objective: Synthesis of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline with >98% purity.

Materials:

  • 2-Chloro-4-methylaniline (1.0 eq)

  • 4-Fluorobenzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (Catalytic, 0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 2-Chloro-4-methylaniline (141.6 mg, 1 mmol) and 4-Fluorobenzaldehyde (136.5 mg, 1.1 mmol) in anhydrous DCM (10 mL).

  • Catalysis: Add AcOH (6 µL). Stir at Room Temperature (RT) for 2 hours under

    
     atmosphere. Checkpoint: Monitor by TLC (Hexane:EtOAc 8:1) for the disappearance of the aniline.
    
  • Reduction: Cool the mixture to 0°C. Add STAB (318 mg, 1.5 mmol) portion-wise over 15 minutes. Reasoning: Slow addition prevents rapid exotherms and side-reactions.

  • Quench: Warm to RT and stir for 12 hours. Quench with saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85-92% as a pale yellow oil/solid.

Protocol 2: Impurity Profiling (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 min.

  • Detection: UV at 254 nm.

  • Key Impurities: Look for unreacted aldehyde (early eluting) and bis-alkylated tertiary amine (late eluting, highly lipophilic).

Part 4: Visualization & Logic

Synthetic Pathway Diagram

The following diagram illustrates the preferred Reductive Amination pathway, highlighting the critical imine intermediate.

SynthesisPathway Aniline 2-Chloro-4-methylaniline (Nucleophile) Imine Imine Intermediate (Unstable) Aniline->Imine Condensation Aldehyde 4-Fluorobenzaldehyde (Electrophile) Aldehyde->Imine Condensation Product 2-Chloro-N-(4-fluorobenzyl) -4-methylaniline Imine->Product Reduction Acid AcOH (Cat.) - H2O Acid->Imine Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Product

Caption: Figure 1: Reductive amination pathway preventing over-alkylation via imine isolation.

Structure-Activity Relationship (SAR) Logic

This diagram maps the functional roles of specific atoms within the scaffold, guiding medicinal chemistry optimization.

SAR_Logic Core Scaffold Core (Aniline) Cl 2-Chloro (Steric Lock) Core->Cl Torsion Control Me 4-Methyl (Lipophilicity) Core->Me Hydrophobic Fill NH N-H (H-Bond Donor) Core->NH Target Binding FB 4-Fluorobenzyl (Metabolic Shield) NH->FB Extension

Caption: Figure 2: SAR map detailing the functional contribution of each substituent.

Part 5: Biological Applications & Safety

Therapeutic Areas
  • Antiviral Research (HIV): This scaffold mimics the side chains of Diaryltriazine and Diarylpyrimidine (DAPY) class NNRTIs (e.g., Etravirine analogs). The flexible N-benzyl linker allows the molecule to adjust to mutations in the HIV-1 Reverse Transcriptase binding pocket ("Wiggle and Jiggle" theory).

  • Kinase Inhibition: The 2-chloro-aniline motif is a frequent "hinge-binder" mimic. The fluorobenzyl group often extends into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue interaction).

Safety & Toxicology (GHS Standards)
  • Acute Toxicity: Like most anilines, the starting material (2-Chloro-4-methylaniline) is toxic if swallowed or inhaled (H301/H331) and may cause methemoglobinemia.

  • Handling: All reactions must be performed in a fume hood. Double-gloving (Nitrile) is required due to the high skin permeability of aniline derivatives.

References

  • PubChem. (2025).[3] Compound Summary: 2-Chloro-4-methylaniline (CID 12007).[4] National Library of Medicine. [Link]

  • Janssen, P. A., et al. (2005). Structure-Activity Relationships of Diarylpyrimidine (DAPY) Analogues as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for N-benzyl aniline SAR in NNRTIs).
  • Fisher Scientific. (2025). 4-Chloro-N-(4-fluorobenzyl)aniline Product Specifications. Thermo Fisher Scientific. [Link]

Sources

Foundational

CAS number and chemical synonyms for 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This technical guide provides a comprehensive overview of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline, a comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline, a compound of interest for its potential applications in medicinal chemistry and materials science. Given its status as a likely novel or non-commercially cataloged entity, this document synthesizes information on its constituent precursors, proposes a robust synthetic pathway, and predicts its key physicochemical properties. This guide is structured to provide both theoretical grounding and practical, actionable insights for researchers actively engaged in the synthesis and evaluation of new chemical entities.

Core Chemical Identity and Rationale for Synthesis

2-Chloro-N-(4-fluorobenzyl)-4-methylaniline incorporates several key structural motifs that are prevalent in pharmacologically active molecules and functional materials. The substituted aniline core, specifically the 2-chloro-4-methylaniline moiety, provides a foundational structure found in various therapeutic agents. The introduction of a 4-fluorobenzyl group can significantly modulate the electronic and lipophilic properties of the parent aniline, potentially enhancing its biological activity or tuning its material characteristics. The fluorine atom, in particular, is a well-established bioisostere for a hydrogen atom, often leading to improved metabolic stability and binding affinity.

Predicted Chemical Identifiers

As this compound is not widely documented, a CAS number has not been assigned. However, based on its constituent parts and systematic nomenclature, we can define its core identifiers.

IdentifierValueSource
IUPAC Name 2-Chloro-N-(4-fluorobenzyl)-4-methylanilineIUPAC Nomenclature
Molecular Formula C₁₄H₁₃ClFNCalculated
Molecular Weight 249.71 g/mol Calculated
Canonical SMILES Cc1ccc(N(Cc2ccc(F)cc2)Cl)c(Cl)c1Calculated
InChI Key (Predicted)-
CAS Number Not Assigned-

Proposed Synthetic Pathway: N-Alkylation

The most direct and logical synthetic route to 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline is the N-alkylation of 2-chloro-4-methylaniline with 4-fluorobenzyl chloride. This is a classic Williamson ether-like synthesis adapted for amines, where the nucleophilic amine attacks the electrophilic benzylic carbon of the benzyl halide.

Visualization of the Synthetic Workflow

Synthetic_Pathway Proposed Synthesis of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2_chloro_4_methylaniline 2-Chloro-4-methylaniline CAS: 615-65-6 reaction_core N-Alkylation 2_chloro_4_methylaniline->reaction_core Nucleophile 4_fluorobenzyl_chloride 4-Fluorobenzyl Chloride CAS: 352-11-4 4_fluorobenzyl_chloride->reaction_core Electrophile base Base (e.g., K₂CO₃, Et₃N) base->reaction_core solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction_core temperature Heat (e.g., 60-80 °C) temperature->reaction_core product 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline reaction_core->product Forms

Caption: Proposed N-alkylation synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a robust starting point, with the understanding that optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • 2-Chloro-4-methylaniline (CAS: 615-65-6)[1][2][3][4]

  • 4-Fluorobenzyl chloride (CAS: 352-11-4)[5][6][7]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methylaniline (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the aniline. To this solution, add anhydrous potassium carbonate (1.5-2.0 eq.). The base is crucial to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

  • Addition of Alkylating Agent: Slowly add 4-fluorobenzyl chloride (1.0-1.2 eq.) to the stirring mixture. An excess of the alkylating agent can lead to the formation of a dibenzylated byproduct.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer with water and then with brine. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline.

Physicochemical Properties of Starting Materials

A thorough understanding of the starting materials is critical for successful synthesis and for predicting the properties of the final product.

Property2-Chloro-4-methylaniline4-Fluorobenzyl chloride
CAS Number 615-65-6[1][3][4]352-11-4[5][6][7]
Molecular Formula C₇H₈ClN[2][3]C₇H₆ClF[5][7]
Molecular Weight 141.60 g/mol [2][3]144.57 g/mol [7]
Appearance Colorless to red-green clear liquid[4]Liquid
Boiling Point 223-225 °C[1]82 °C at 26 mmHg[6]
Melting Point 7 °C[1]Not specified
Density 1.151 g/mL at 25 °C[1]1.207 g/mL at 25 °C[6]
Refractive Index n20/D 1.575[1]n20/D 1.513[6]

Alternative Synthetic Approaches: Reductive Amination

While N-alkylation is the most direct route, reductive amination offers a viable alternative, particularly if the corresponding aldehyde (4-fluorobenzaldehyde) is more readily available or cost-effective than the benzyl chloride.

Conceptual Workflow for Reductive Amination

Reductive_Amination Reductive Amination Pathway cluster_reactants Starting Materials cluster_conditions Reaction Steps 2_chloro_4_methylaniline 2-Chloro-4-methylaniline imine_formation Imine Formation (Acid Catalyst, Water Removal) 2_chloro_4_methylaniline->imine_formation 4_fluorobenzaldehyde 4-Fluorobenzaldehyde 4_fluorobenzaldehyde->imine_formation reduction Reduction (e.g., NaBH₄, H₂/Pd-C) imine_formation->reduction Intermediate Imine product 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline reduction->product

Caption: Conceptual workflow for the reductive amination synthesis.

This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the aniline and the aldehyde, followed by in-situ reduction to the secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation.

Safety and Handling Considerations

  • 2-Chloro-4-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[4] It can cause damage to organs through prolonged or repeated exposure.[4]

  • 4-Fluorobenzyl chloride: This is a corrosive substance that can cause severe skin burns and eye damage. It is also a lachrymator.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This technical guide provides a foundational understanding of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline for researchers in drug discovery and materials science. By detailing a plausible and robust synthetic protocol based on the well-established N-alkylation of anilines, and providing key data on the necessary starting materials, this document serves as a practical starting point for the synthesis and subsequent investigation of this novel compound. The alternative reductive amination pathway offers additional flexibility in synthetic design. As with any new chemical entity, careful execution of the synthesis and thorough characterization of the final product are paramount.

References

  • 2-Chloro-4-methylaniline - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024, July 2). PubMed. [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. [Link]

  • Flow reductive amination to afford N-benzylaniline 16. ResearchGate. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024, July 2). Beilstein Journals. [Link]

Sources

Exploratory

Fluorine Substitution in N-Benzyl Anilines: Electronic Modulation & Synthetic Protocols

Executive Summary: The "Fluorine Scan" in Lead Optimization In the optimization of N-benzyl aniline scaffolds—a privileged structure in antihistamines (e.g., clemizole), anticancer agents, and kinase inhibitors—fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Lead Optimization

In the optimization of N-benzyl aniline scaffolds—a privileged structure in antihistamines (e.g., clemizole), anticancer agents, and kinase inhibitors—fluorine substitution is rarely about steric obstruction. With a van der Waals radius of 1.47 Å (vs. 1.20 Å for Hydrogen), fluorine is a bioisostere that profoundly alters electronic topography without imposing significant steric penalties.

This guide details the electronic perturbations caused by fluorine substitution at the ortho, meta, and para positions of both the aniline (Ring A) and benzyl (Ring B) moieties. We provide a validated reductive amination protocol and a framework for interpreting


F NMR and pKa shifts, essential for fine-tuning ligand-target binding affinity.

Theoretical Framework: Electronic Perturbation & Hammett Dynamics

The N-benzyl aniline system consists of two aromatic rings separated by a methylene spacer. The electronic communication between these rings and the central nitrogen is distinct.

The "Tug-of-War": Inductive (-I) vs. Resonance (+R)

Fluorine is the most electronegative element (Pauline scale: 4.0), exerting a massive electron-withdrawing Inductive effect (-I ).[1] However, on an aromatic ring, its lone pairs can donate electron density back into the


-system via the Resonance effect (+R ).[1]
  • Ring A (Aniline) Substitution: Direct conjugation to the nitrogen lone pair.

    • Ortho-F: Strong -I effect dominates due to proximity. Often creates an intramolecular H-bond (N-H...F), locking conformation.

    • Meta-F: Pure -I effect. The fluorine is not in conjugation with the nitrogen lone pair. This position maximizes electron withdrawal, significantly lowering pKa.

    • Para-F: The +R effect opposes the -I effect. While still electron-withdrawing overall, p-F is less deactivating than m-F.

  • Ring B (Benzyl) Substitution: Electronic insulation.

    • The methylene (-CH

      
      -) group breaks conjugation. Fluorine on the benzyl ring influences the nitrogen basicity only via the inductive effect, which decays rapidly with distance (
      
      
      
      ). Its primary role here is metabolic blocking (preventing P450 benzylic oxidation) rather than pKa modulation.
Visualization of Electronic Effects

ElectronicEffects Sub_Aniline Fluorine on Aniline Ring (Direct Conjugation) Effect_Ortho Ortho-F High -I / Steric Clash Intramol. H-Bond Sub_Aniline->Effect_Ortho Effect_Meta Meta-F Pure -I Effect Max pKa Drop Sub_Aniline->Effect_Meta Effect_Para Para-F -I vs +R Competition Moderate pKa Drop Sub_Aniline->Effect_Para Sub_Benzyl Fluorine on Benzyl Ring (Insulated by CH2) Effect_Inductive Weak Inductive Effect Minimal pKa Shift Sub_Benzyl->Effect_Inductive Metabolic Metabolic Stability (Blocks CYP Oxidation) Sub_Benzyl->Metabolic Low pKa (Weak Base) Low pKa (Weak Base) Effect_Meta->Low pKa (Weak Base) Mid pKa Mid pKa Effect_Para->Mid pKa

Caption: Mechanistic divergence of fluorine substitution on Aniline vs. Benzyl rings.

Synthetic Methodology: Reductive Amination[2][3][4]

While S


Ar (Nucleophilic Aromatic Substitution) is possible for electron-deficient rings, Reductive Amination  is the industry-standard protocol for N-benzyl anilines due to its mild conditions and tolerance of fluorinated functionalities.
Validated Protocol (Standardized)

Reaction: Aniline (1.0 eq) + Fluorobenzaldehyde (1.1 eq)


 Imine 

Secondary Amine.

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ).[2] Note: Preferred over NaBH
    
    
    
    to prevent direct reduction of the aldehyde before imine formation.
  • Acid Catalyst: Acetic Acid (AcOH), 1-2 eq.

Step-by-Step Workflow:

  • Imine Formation: Charge a dry flask with the fluorinated aniline (or benzaldehyde) and solvent (0.2 M). Add the coupling partner.

  • Activation: Add AcOH (1.5 eq). Stir at Room Temperature (RT) for 30–60 mins. Checkpoint: Monitor disappearance of starting amine by TLC/LCMS.

  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
     (1.5 eq) portion-wise. Allow to warm to RT and stir for 4–12 hours.
    
  • Quench: Quench with sat. aq. NaHCO

    
    .
    
  • Workup: Extract with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). Fluorinated derivatives often streak on silica; add 1% Et

    
    N to the eluent.
    
Reaction Pathway Diagram

Synthesis Reactants Fluorinated Aniline + Benzaldehyde Intermediate Imine (Schiff Base) (Transient) Reactants->Intermediate - H2O Product N-Benzyl Fluoroaniline (Secondary Amine) Intermediate->Product + H- (Hydride) Reagent NaBH(OAc)3 / AcOH (Selective Reductant) Reagent->Intermediate

Caption: One-pot reductive amination pathway using mild hydride sources.

Physicochemical Characterization Data

pKa Modulation (Basicity)

The basicity of the nitrogen is critical for solubility and binding (salt bridge formation).

  • Reference: Unsubstituted N-benzylaniline pKa

    
     4.2 - 4.5.
    
  • Trend: Electron Withdrawing Groups (EWG) like Fluorine decrease pKa.[3]

Substitution (Ring A)Electronic EffectApprox. pKa Shift (

pKa)
Predicted pKa
None (H) Reference0.0~4.3
Para-F -I < +R (Resonance dampens withdrawal)-0.3 to -0.5~3.9
Meta-F -I only (Strong withdrawal)-1.0 to -1.3~3.1
Ortho-F -I + Steric/H-bond-1.5 to -1.8~2.6

Note: Substitution on the Benzyl ring (Ring B) typically alters pKa by < 0.2 units due to the insulating methylene group.

F NMR Chemical Shifts

F NMR is the definitive tool for characterizing these isomers. The chemical shift (

) is highly sensitive to the local electronic environment.[4]
IsomerTypical

(ppm vs CFCl

)
Multiplicity (Proton Coupled)
Ortho-F (Aniline) -120 to -135Multiplet (Strong coupling to H3/H4)
Meta-F (Aniline) -110 to -115Quartet-like (Coupling to H2/H4/H6)
Para-F (Aniline) -115 to -125Triplet of triplets
Benzyl-F (Ring B) -110 to -120Similar to fluorotoluene derivatives

Structural Implications

Conformational Locking

In ortho-fluoro N-benzyl anilines, an intramolecular hydrogen bond can form between the aniline N-H and the ortho-fluorine.

  • Effect: This planarizes the aniline ring relative to the nitrogen, potentially improving membrane permeability (by hiding the H-bond donor) but reducing solubility.

  • X-Ray Evidence: C-F bond lengths in these systems typically contract to ~1.35 Å due to resonance participation (in para-isomers), compared to 1.38 Å in non-conjugated alkyl fluorides.

References

  • Electronic Effects in Anilines: Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107–1115.

  • Synthesis Protocol: Ghorbani-Vaghei, R., et al. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin.[5] Journal of the Brazilian Chemical Society, 24(6).

  • Fluorine NMR Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6]

  • Basicity Trends: Benoit, R. L., et al. (1981).[3] Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. Canadian Journal of Chemistry, 59(10), 1501. [3]

  • General Fluorine Chemistry: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.

Sources

Protocols & Analytical Methods

Method

Application Note: Recrystallization Protocols for 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline

Executive Summary This guide details the purification protocols for 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline , a lipophilic secondary amine likely synthesized via reductive amination or nucleophilic substitution.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline , a lipophilic secondary amine likely synthesized via reductive amination or nucleophilic substitution.[1][2]

Critical Technical Insight: Based on the structural analysis of the parent aniline (2-chloro-4-methylaniline, MP ~7°C) and the benzyl substituent, the target compound is predicted to be a low-melting solid (MP 30–60°C) or a viscous oil at room temperature.[1][2] Standard high-temperature recrystallization often fails for such compounds due to "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1][2][3]

Recommended Strategy:

  • Primary Approach (Free Base): Low-temperature crystallization from Hexane or Methanol/Water using a "dissolve-warm, freeze-cold" cycle.[1][2][3]

  • Robust Approach (Salt Formation): Conversion to the Hydrochloride (HCl) Salt to significantly elevate the melting point (>150°C), allowing for standard, high-yield recrystallization from Isopropanol (IPA) or Ethanol/Ethyl Acetate .[1][2][3]

Compound Profile & Solubility Analysis

Understanding the physicochemical properties is prerequisite to solvent selection.[1][2][3]

FeatureChemical CharacteristicImpact on Purification
Core Structure Secondary Amine (Weak Base)Allows purification via acid-base extraction or salt formation.[1][2][3]
Lipophilicity High (Cl, F, Methyl, 2 Aromatic Rings)Insoluble in water; highly soluble in DCM, EtOAc, Toluene.[1][2][3]
Crystal Lattice Likely Low Lattice Energy (Low MP)Prone to oiling out; requires slow crystal growth at low temperatures.[1][2][3]
Impurities Unreacted Aniline, Aldehyde, Bis-alkylated byproductsAniline impurities are often liquids; Bis-alkylated products are highly non-polar.[1][2][3]
Predicted Solubility Profile
  • Water: Insoluble (Anti-solvent).[1][2][3]

  • Ethanol/Methanol: Soluble (Good solvent, but requires water to force precipitation).[1][2][3]

  • Hexane/Heptane: Moderately Soluble (Ideal for cooling crystallization).[1][2][3]

  • Ethyl Acetate/DCM: Highly Soluble (Too soluble for crystallization; use as solvent for silica plugs).[1][2][3]

Solvent Screening Decision Tree

Do not proceed blindly. Use this logic flow to determine the optimal path for your specific crude batch.

SolventSelection Start Crude 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline StateCheck Physical State at Room Temp? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid If Solid Oil Viscous Oil / Sticky Gum StateCheck->Oil If Oil DirectCryst Path A: Direct Recrystallization Solid->DirectCryst SaltForm Path B: HCl Salt Formation Solid->SaltForm For >99% Purity Oil->SaltForm Highly Recommended SolventA Try Hexane (Cool to -20°C) DirectCryst->SolventA SolventB Try MeOH/Water (90:10) DirectCryst->SolventB ProcessSalt Dissolve in Et2O + HCl/Dioxane SaltForm->ProcessSalt CrystSalt Recrystallize Salt from IPA or Acetone ProcessSalt->CrystSalt

Figure 1: Decision matrix for selecting the purification route based on the physical state of the crude material.[1][2]

Detailed Protocols

Protocol A: Low-Temperature Crystallization (For Solid Crude)

Best for: Material that is already >85% pure and solidifies upon standing.[1][2]

Solvent System: Hexane (or Pentane) Mechanism: Temperature-dependent solubility.[1][2][3] The compound dissolves in ambient Hexane but precipitates at -20°C.[1][2][3]

  • Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Hexane in 0.5 mL portions while warming the flask in a water bath at 35–40°C .

    • Warning: Do not exceed 45°C. If the compound melts into an oil, you have exceeded its melting point.[1][2][3]

  • Clarification: If insoluble particles remain (likely inorganic salts), filter the warm solution through a cotton plug or sintered glass funnel.[1][2][3]

  • Crystallization:

    • Allow the solution to cool to room temperature (25°C).

    • Wrap the flask in foil and place it in a freezer (-20°C) for 12–24 hours.

  • Collection: Perform vacuum filtration rapidly using a pre-chilled Büchner funnel. Wash with cold (-20°C) Hexane.

Protocol B: Anti-Solvent Precipitation (For Oily Crude)

Best for: Removing polar impurities from oily crude.[1][2]

Solvent System: Methanol / Water[1][2][3][4]

  • Dissolution: Dissolve the crude oil in the minimum amount of Methanol at room temperature.[1][2][3]

  • Precipitation: Add Water dropwise with vigorous stirring.[1][2][3]

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.[1][2][3]

  • Seeding: If available, add a seed crystal. If not, scratch the inner wall of the glass vessel with a glass rod to induce nucleation.[1][2][3]

  • Cooling: Refrigerate at 4°C. If the product "oils out" (forms a separate liquid layer at the bottom), re-dissolve by adding a small amount of Methanol and switch to Protocol C (Salt Formation) .

Protocol C: HCl Salt Formation (The "Gold Standard")[2]

If the free base is an oil or difficult to crystallize, converting it to the hydrochloride salt is the most reliable method to achieve pharmaceutical-grade purity.[1][2][3]

Reaction:


[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of crude amine in 10 mL of Diethyl Ether (or Ethyl Acetate).

  • Acidification:

    • Place the flask in an ice bath (0°C).

    • Slowly add 4M HCl in Dioxane (or bubble HCl gas) dropwise.

    • A white to off-white precipitate should form immediately.[1][2][3]

  • Isolation: Filter the solid precipitate. This is the crude HCl salt.[1][2][3]

  • Recrystallization of the Salt:

    • Solvent: Boiling Isopropanol (IPA) or Ethanol .[1][2][3]

    • Dissolve the salt in minimum boiling IPA.

    • If it does not dissolve, add small amounts of Methanol.[1][2][3]

    • Allow to cool slowly to room temperature, then 4°C.

    • Needle-like crystals of the hydrochloride salt will form.[1][2][3]

  • Recovery (Optional): If the free base is required for the next step, suspend the pure salt in water, basify with 1M NaOH, and extract with DCM.[1][2][3]

Troubleshooting "Oiling Out"

Oiling out occurs when the temperature of the solution drops below the phase separation limit before it drops below the crystallization limit.[1][2][3]

SymptomRoot CauseCorrective Action
Milky Emulsion Solution is too concentrated or cooled too fast.[1][2][3]Re-heat to dissolve, add 10% more solvent, and cool very slowly (wrap flask in a towel).
Oil Layer at Bottom Compound MP is lower than the solvent boiling point.[1][2][3]Do not heat to reflux. Use Protocol A (Low-Temp Hexane) or Protocol C (Salt Formation).[1][2][3]
No Crystals (Clear) Supersaturation not reached.Evaporate 20% of solvent or add a seed crystal.[1][2][3]

Analytical Validation

Verify the success of your recrystallization using these metrics:

  • Melting Point (MP):

    • Free Base:[1][2][3] Expect sharp MP between 30–60°C (Exact value depends on specific polymorph).[1][2][3]

    • HCl Salt: Expect MP >150°C (Decomposition often >200°C).[1][2][3]

  • TLC (Thin Layer Chromatography):

    • Eluent: 10% Ethyl Acetate in Hexane.[1][2][3]

    • Visualization: UV (254 nm).[1][2][3] The product should be a single spot; starting aniline (lower Rf) and aldehyde (higher Rf) should be absent.[1][2][3]

  • 1H-NMR (CDCl3):

    • Check for the diagnostic benzylic methylene singlet (

      
       ppm) and the disappearance of the aldehyde proton.[1][2][3]
      

References

  • General Recrystallization Theory

    • Vogel, A. I.[1][2][3] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3] Longman Scientific & Technical, 1989 .[1][2][3] [1][2]

  • Purification of Anilines

    • Armarego, W. L. F.; Chai, C. L. L.[1][2][3] Purification of Laboratory Chemicals, 7th Ed.[1][2][3] Butterworth-Heinemann, 2013 .[1][2][3] (Standard text for purification of aromatic amines).

  • Starting Material Properties (2-Chloro-4-methylaniline)

    • PubChem Database. 2-Chloro-4-methylaniline (CID 12007).[1][2][3] National Center for Biotechnology Information.[1][2][3] Accessed Oct 2023.[1][2][3] [1][2]

  • Analogous N-Benzylation Protocols

    • Clayden, J., et al. Organic Chemistry.[1][2][3] Oxford University Press, 2001 .[1][2][3] (Mechanistic basis for amine solubility and salt formation).[1][2][3]

Disclaimer: This protocol is intended for research and development purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of halogenated aromatic amines.

Sources

Application

Procedure for the Synthesis of Fluorinated Secondary Amines

An Application Guide and Protocol Senior Application Scientist: Dr. Gemini Abstract Fluorinated secondary amines are critical structural motifs in modern pharmaceuticals, agrochemicals, and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Senior Application Scientist: Dr. Gemini

Abstract

Fluorinated secondary amines are critical structural motifs in modern pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies for accessing these valuable compounds. We will explore classical methods such as reductive amination and nucleophilic substitution, alongside a brief overview of modern catalytic approaches. Each section explains the underlying chemical principles, offers field-proven insights, and presents detailed, step-by-step protocols to ensure successful implementation in a laboratory setting.

Critical Safety Precautions

Work with fluorinated compounds and associated reagents requires stringent safety measures. Many fluorinating agents and byproducts are highly toxic and corrosive.

  • General Handling: All manipulations should be performed inside a certified chemical fume hood with good ventilation.[1][2]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, closed-toe shoes, tightly sealed safety goggles, and appropriate chemical-resistant gloves (Neoprene is often recommended; check manufacturer compatibility).[1]

  • Reagent Hazards:

    • Fluorinating Agents: Reagents like elemental fluorine are extremely reactive and corrosive.[3][4] They can ignite many organic and inorganic materials on contact.[3][4] Work with such reagents requires specialized training and equipment.[1]

    • Hydrogen Fluoride (HF): Many reactions involving fluorine can generate HF, which is acutely toxic and causes severe, penetrating burns that may not be immediately painful.[3] Ensure a 2.5% calcium gluconate gel is readily available as a first aid measure for skin exposure.[3]

  • Waste Disposal: Dispose of all fluorinated waste in clearly labeled, sealed containers according to institutional guidelines. Do not mix with incompatible waste streams.[1]

General Experimental Workflow

A typical synthesis of a fluorinated secondary amine follows a standard sequence of steps from reaction to characterization. Understanding this workflow is essential for efficient and successful execution.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_purify Purification & Analysis reagents Reagent & Glassware Preparation setup Reaction Setup (Inert Atmosphere if needed) reagents->setup 1 addition Reagent Addition & Reaction Monitoring (TLC, LC-MS) setup->addition 2 quench Reaction Quenching addition->quench 3 extract Aqueous Workup & Extraction quench->extract 4 dry Drying & Solvent Removal extract->dry 5 purification Purification (Column Chromatography, etc.) dry->purification 6 analysis Characterization (NMR, MS, IR) purification->analysis 7 storage Final Product Storage analysis->storage 8

Caption: Standard laboratory workflow for chemical synthesis.

Synthetic Strategy 1: Reductive Amination of Fluorinated Ketones

Reductive amination is one of the most reliable and versatile methods for synthesizing amines. The reaction proceeds via the in-situ formation of an imine or iminium ion from a fluorinated ketone and a primary amine, which is then reduced by a selective hydride agent to yield the target secondary amine.

Mechanism & Causality: The direct, one-pot procedure is favored for its efficiency. The choice of reducing agent is critical; it must reduce the iminium ion intermediate faster than it reduces the starting ketone.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity, which prevents the reduction of the ketone starting material.[5][6] The slightly acidic nature of NaBH(OAc)₃ can also catalyze imine formation.

G R1 R¹-C(=O)-R²(F) hemiaminal [Hemiaminal Intermediate] R1->hemiaminal + H⁺ amine R³-NH₂ amine->hemiaminal + H⁺ iminium [R¹-C(=NR³⁺)-R²(F)] hemiaminal->iminium - H₂O product R¹-CH(NHR³)-R²(F) iminium->product Hydride Transfer reductant NaBH(OAc)₃ reductant->product Hydride Transfer

Caption: Mechanism of Reductive Amination.

Protocol 3.1: Synthesis of N-((4-fluorophenyl)methyl)methanamine

This protocol is adapted from a standard procedure for the reductive amination of 4-fluorobenzaldehyde with methylamine.[7]

Materials & Reagents:

  • 4-Fluorobenzaldehyde

  • Methylamine (e.g., 40% solution in H₂O or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[5]

  • Acetic Acid (optional catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzaldehyde (1.0 eq) and dissolve it in DCE (approx. 0.2 M concentration).

  • Amine Addition: Add methylamine (1.1 eq) to the solution. If using an aqueous solution, be mindful of potential side reactions, though NaBH(OAc)₃ shows some water tolerance.

  • Catalyst (Optional): Add glacial acetic acid (1.1 eq). This is often beneficial for ketone substrates but may not be necessary for aldehydes.[5] Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-16 hours).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography if necessary to yield the pure fluorinated secondary amine.

Synthetic Strategy 2: Nucleophilic Substitution

The direct alkylation of a primary amine with a fluorinated alkyl halide is a fundamental approach for forming C-N bonds.[8] This SN2 reaction involves the amine's lone pair acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[9]

Mechanism & Causality: The primary challenge of this method is controlling the selectivity. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[10]

To favor mono-alkylation:

  • Use a large excess of the primary amine relative to the alkyl halide.

  • Add the alkyl halide slowly to a solution of the amine.

  • Employ a hindered or less reactive amine/halide where possible.

Protocol 4.1: Synthesis of N-benzyl-1-(4-fluorophenyl)methanamine

This protocol describes the reaction between 4-fluorobenzyl chloride and benzylamine.

Materials & Reagents:

  • 4-Fluorobenzyl chloride

  • Benzylamine

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (a large excess, e.g., 3-5 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Substrate Addition: Add 4-fluorobenzyl chloride (1.0 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours until TLC or LC-MS analysis indicates consumption of the limiting reagent (the alkyl halide).

  • Workup: Cool the reaction to room temperature and filter off the solid base.

  • Solvent Removal: Remove the solvent and excess benzylamine under reduced pressure (Kugelrohr distillation can be effective for removing high-boiling amines).

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine to remove any remaining salts.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography to isolate the desired fluorinated secondary amine.

Overview of Modern Synthetic Approaches

While classical methods are robust, modern catalysis offers powerful alternatives, often with improved efficiency and atom economy.

MethodDescriptionAdvantagesChallenges
Hydroaminomethylation A one-pot reaction combining hydroformylation of a fluoroalkene, condensation with an amine, and hydrogenation of the resulting enamine/imine.[11][12]High atom economy; uses simple starting materials.[13]Requires specialized high-pressure equipment (CO/H₂ gas); catalyst systems (Rh, Ru) can be expensive.[12][14]
Photoredox Catalysis Uses visible light to generate radical intermediates under mild conditions, enabling novel C-F and C-N bond formations.[15][16]Extremely mild conditions; high functional group tolerance; accesses unique reactivity.[17]Can require screening of photocatalysts and additives; mechanisms can be complex.[15]
Enzymatic Amination Employs enzymes like reductive aminases (RedAms) to perform reductive amination with high selectivity.[18]Environmentally friendly (often in aqueous media); high stereoselectivity possible.Limited substrate scope compared to chemical methods; enzyme availability and stability can be issues.[18]

References

  • Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. (n.d.). Vertex AI Search.
  • Synthesis of α-Fluoro-α-amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. (n.d.). Vertex AI Search.
  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2023, January 2). MDPI. Retrieved February 16, 2026, from [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Fluorine Safety. (n.d.). Purdue University. Retrieved February 16, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved February 16, 2026, from [Link]

  • Fluorine. (n.d.). University of California, Santa Barbara. Retrieved February 16, 2026, from [Link]

  • Direct reductive amination of ketones with amines by reductive aminases. (2025, November 13). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Academies Press. Retrieved February 16, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Fluorine Safety Data Sheet. (2022, March 15). Airgas. Retrieved February 16, 2026, from [Link]

  • 4.17: Nucleophilic Substitutions in Synthesis: Amines. (2021, June 10). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • Tandem Hydroaminomethylation Reaction to Synthesize Amines from Alkenes. (n.d.). Academia.edu. Retrieved February 16, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). The Organic Synthesis Archive. Retrieved February 16, 2026, from [Link]

  • Heterogeneous Ru/TiO2 for hydroaminomethylation of olefins: multicomponent synthesis of amines. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 16, 2026, from [Link]

  • Nucleophilic substitution. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

  • Nucleophilic Substitution of Amine. (n.d.). Chemistry Guru. Retrieved February 16, 2026, from [Link]

  • Tandem Hydroaminomethylation Reaction to Synthesize Amines from Alkenes. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Continuous production of amines directly from alkenes via cyclodextrin-mediated hydroaminomethylation using only water as the solvent. (n.d.). Eldorado - Repository of the TU Dortmund. Retrieved February 16, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in the N-benzylation of 2-chloro-4-methylaniline

Technical Support Ticket: #NBZ-4492 Topic: Minimizing Side Reactions in the -Benzylation of 2-chloro-4-methylaniline Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #NBZ-4492 Topic: Minimizing Side Reactions in the


-Benzylation of 2-chloro-4-methylaniline
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary & Substrate Analysis

User Query: "I am observing low yields and multiple impurities during the


-benzylation of 2-chloro-4-methylaniline. How do I minimize side reactions?"

Technical Diagnosis: The substrate, 2-chloro-4-methylaniline , presents a specific challenge defined by two opposing forces:

  • Deactivated Nucleophile: The ortho-chloro group is electron-withdrawing (inductive effect), lowering the pKa of the anilinium ion to ~3.09 (compared to ~4.6 for aniline). This makes the amine significantly less reactive toward electrophiles.

  • Steric Hindrance: The ortho-chloro substituent creates steric bulk around the nitrogen center. While this naturally discourages di-benzylation (formation of the tertiary amine), it also retards the initial attack on the benzylating agent.

The Consequence: Users often apply "forcing conditions" (excess heat, strong bases, or excess alkylating agent) to overcome the low reactivity. This inadvertently triggers the primary side reactions: competitive hydrolysis of the benzyl halide and promiscuous over-alkylation .

Recommended Workflows

To minimize side reactions, you must select the protocol that aligns with your tolerance for cost vs. purity.

Method A: Reductive Amination (The "Gold Standard" for Selectivity)

Use this if: You require >95% mono-benzylated product and want to avoid difficult chromatographic separations.[1]

The Logic: This method proceeds via an imine (Schiff base) intermediate.[2] The reduction of the imine is much faster than the reductive alkylation of the resulting secondary amine, effectively stopping the reaction at the mono-benzylated stage.

Protocol:

  • Imine Formation: Dissolve 2-chloro-4-methylaniline (1.0 equiv) and Benzaldehyde (1.05 equiv) in 1,2-Dichloroethane (DCE) or THF.[1]

    • Critical Step: Add activated 4Å Molecular Sieves or MgSO₄. The ortho-chloro group destabilizes the imine formation; removing water drives the equilibrium forward.

    • Catalyst: Add 1-2% Acetic Acid to protonate the aldehyde oxygen, facilitating attack by the weak aniline nucleophile.

  • Reduction: Stir for 2–4 hours at room temperature. Once imine formation is confirmed (TLC/NMR), add Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

    • Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde before it reacts with the amine, nor will it reduce the aryl-chloride bond.

  • Quench: Quench with saturated aqueous NaHCO₃.

Method B: Direct Alkylation (The "Economical" Route)

Use this if: You are scaling up and benzyl chloride/bromide is preferred over STAB/benzaldehyde, and you can tolerate some yield loss to purification.

The Logic: Direct


 substitution. Because the product (secondary amine) is often more nucleophilic than the starting material (primary amine), over-alkylation is a risk. However, the ortho-Cl steric bulk mitigates this significantly compared to simple anilines.

Protocol:

  • Stoichiometry: Use 2-chloro-4-methylaniline (1.0 equiv) and Benzyl Bromide (0.95 equiv).[1]

    • Tip: Using a slight deficit of the alkylating agent ensures the "over-alkylation" pathway is starved of reagent. Unreacted aniline is easier to separate (via acid wash) than the di-benzyl impurity.

  • Base Selection: Use Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in Acetonitrile or DMF.

    • Avoid: Strong bases like NaH or KOH, which promote benzyl halide hydrolysis.

  • Temperature: Heat to 60–80°C. Monitor closely. Do not reflux overnight without sampling.

Troubleshooting Guide (FAQ)

Q1: I see a large "benzyl alcohol" peak in my crude NMR. What happened?

  • Cause: Hydrolysis of the benzyl halide. This occurs when the reaction is too slow (due to the deactivated aniline) and water is present in the solvent or base.

  • Fix: Switch to Method A (Reductive Amination). If you must use Method B, ensure solvents are anhydrous and use a slight excess of the aniline (1.2 equiv) rather than the benzyl halide.

Q2: The reaction stalls at 60% conversion. Should I add more Benzyl Bromide?

  • Risk: Adding more electrophile increases the concentration of the di-benzylated impurity (

    
    -dibenzyl-2-chloro-4-methylaniline).[1]
    
  • Fix: Do not add more reagent. The stalling is likely due to the accumulation of halide salts inhibiting the base. Filter the reaction mixture to remove salts, or switch to a more polar solvent (DMF) to improve solubility.

Q3: Can I use catalytic hydrogenation (Pd/C + H₂ + Benzaldehyde)?

  • Warning: NO. The 2-chloro substituent is susceptible to hydrodehalogenation (loss of Chlorine) under standard Pd/C hydrogenation conditions. You will likely form

    
    -benzyl-p-toluidine (losing the Cl group).[1]
    
  • Alternative: If you must use hydrogenation, use Pt/C (Platinum on Carbon) or add a poison like Vanadium to prevent dehalogenation, but STAB (Method A) is safer.

Visualizing the Reaction & Troubleshooting

Figure 1: Reaction Pathways and Side Reactions[3]

ReactionPathway Start 2-chloro-4-methylaniline (Deactivated Nucleophile) Imine Intermediate Imine (Schiff Base) Start->Imine Benzaldehyde Acid Cat. Product TARGET: N-benzyl-2-chloro-4-methylaniline Start->Product Direct Alkylation (Bn-Br, Base) Dehalo IMPURITY: De-chlorinated Product (If Pd/H2 used) Start->Dehalo Pd/C, H2 (Side Reaction) Reagent Benzyl Electrophile (Bn-X or PhCHO) Hydrolysis IMPURITY: Benzyl Alcohol (Hydrolysis) Reagent->Hydrolysis Wet Solvent Slow Reaction Imine->Product Reductive Amination (STAB/NaBH4) DiBenzyl IMPURITY: N,N-dibenzyl species (Over-alkylation) Product->DiBenzyl Excess Bn-Br High Temp

Caption: Pathways for N-benzylation. Blue paths indicate the high-selectivity Reductive Amination route. Red paths indicate Direct Alkylation risks.

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Problem Start: What is the primary issue? Issue1 Impurities: Di-benzylated product Problem->Issue1 Issue2 Low Yield: Reaction Stalls Problem->Issue2 Issue3 Impurities: Benzyl Alcohol Problem->Issue3 Sol1 Switch to Reductive Amination (Method A) Issue1->Sol1 Sol1b Or: Reduce Bn-Br equiv to 0.9 Issue1->Sol1b Sol2 Check Water Content (Imine formation inhibited) Issue2->Sol2 Sol2b Change Base to Cs2CO3 (Increase solubility) Issue2->Sol2b Sol3 Dry Solvents (Anhydrous) Issue3->Sol3 Sol3b Increase Amine:Electrophile Ratio Issue3->Sol3b

Caption: Decision matrix for diagnosing reaction failures based on observed impurities.

Data Summary: Reagent Selection Matrix

ParameterReductive Amination (Recommended) Direct Alkylation (Alternative)
Selectivity (Mono/Di) High (>98:[1]2)Moderate (85:15)
Reagents Benzaldehyde + STABBenzyl Bromide + Base
Major Side Reaction Imine hydrolysis (reversible)Over-alkylation (irreversible)
Effect of 2-Cl Group Slows imine formation (Steric/Electronic)Slows nucleophilic attack
Water Tolerance Low (inhibits imine)Low (hydrolyzes halide)
Purification Acid/Base extraction usually sufficientColumn chromatography often required

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

  • Hadjipavlou-Litina, D. (2025). "Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids."[1][3] ResearchGate.[4][5][6] Link

  • BASF SE. (1996). "Preparation of arylbenzylamines." U.S. Patent 5,536,877. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12007, 2-Chloro-4-methylaniline." PubChem. Link

Sources

Reference Data & Comparative Studies

Validation

FTIR vs. Orthogonal Methods: Characterizing the N-H Moiety in Halogenated Benzylanilines

Topic: FTIR Spectral Analysis of N-H Stretch in 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of N-H Stretch in 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of pharmacophores, the secondary amine (N-H) linker in 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline serves as a critical hydrogen bond donor. Its vibrational frequency is highly sensitive to the electronic environment dictated by the ortho-chloro substituent on the aniline ring and the para-fluoro group on the benzyl ring.

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, it often fails to capture the dynamic hydrogen-bonding environment of the solid state. This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against Raman and


H-NMR, demonstrating why FTIR is the superior modality for analyzing the N-H stretch in this specific halogenated matrix.

Part 1: The Target Analyte & The "Ortho-Effect"

Molecule: 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline Core Feature: Secondary Amine (-NH-) Bridge

The analysis of this molecule is complicated by two competing electronic effects that directly influence the N-H stretching frequency (


):
  • Steric/Electronic Ortho-Effect (2-Cl): The chlorine atom at the ortho position of the aniline ring exerts a negative inductive effect (-I), theoretically increasing the acidity of the N-H proton. However, it also introduces steric bulk that may twist the C-N bond, disrupting conjugation and altering the force constant of the N-H bond.

  • Remote Inductive Effect (4-F): The fluorine on the benzyl ring pulls electron density through the methylene bridge, subtly stiffening the N-H bond.

Target Spectral Region:



Part 2: Methodological Comparison

Objective evaluation of FTIR against alternative analytical techniques for N-H analysis.

Comparative Matrix: FTIR vs. Raman vs. NMR
FeatureFTIR (Recommended) Raman Spectroscopy

H-NMR (Solution)
N-H Detection Excellent. High dipole moment change results in strong/medium absorption.Poor. N-H bond has low polarizability change; signal is often invisible.Good (Structural). Integration confirms proton count, but shift is concentration-dependent.
H-Bond Sensitivity High. Shift (

) directly correlates to H-bond enthalpy.
Low. Weak scattering makes H-bond analysis difficult.Variable. Chemical shift (

) drifts with solvent/concentration; broadens significantly.
Halogen Detection Good (C-F stretch ~1200 cm⁻¹).Excellent. C-Cl stretch (~300-400 cm⁻¹) is a strong scatterer.Invisible (requires

F-NMR or

C-NMR).
Sample State Solid (KBr/ATR) or Solution.Solid or Solution (Non-destructive).Solution only (typically CDCl

or DMSO-

).
Cost/Time Low / <5 min.Medium / <10 min.High / >15 min (including prep).
Why FTIR Wins for N-H Analysis

While Raman is superior for identifying the carbon backbone and the heavy C-Cl vibration (due to high polarizability), it is nearly blind to the N-H stretch.


H-NMR confirms the presence of the amine but cannot easily distinguish between intramolecular hydrogen bonding (due to the ortho-Cl) and intermolecular bonding in the solid lattice. FTIR provides a direct readout of this interaction via frequency shifts and peak broadening.

Part 3: Experimental Protocol (FTIR)

Designed for self-validation and reproducibility.

Workflow Diagram

FTIR_Protocol Sample Sample: 2-Chloro-N- (4-fluorobenzyl)-4-methylaniline Prep Preparation Choice Sample->Prep Solid Solid State (KBr Pellet) Detects Lattice H-Bonds Prep->Solid Path A Solution Dilute Solution (CCl4) Detects Intramolecular H-Bonds Prep->Solution Path B Scan Spectral Acquisition (4000-400 cm⁻¹) Solid->Scan Solution->Scan Analysis Data Analysis (Deconvolution) Scan->Analysis

Figure 1: Dual-path workflow for distinguishing intermolecular vs. intramolecular interactions.

Step-by-Step Methodology
1. Solid State Analysis (Lattice Interactions)
  • Goal: Determine the baseline N-H stretch in the crystal lattice.

  • Matrix: Potassium Bromide (KBr) is preferred over Diamond ATR for this specific molecule because ATR pressure can induce polymorphic transitions in flexible benzyl-aniline derivatives.

  • Protocol:

    • Mix 1 mg of analyte with 100 mg of spectroscopic grade KBr (dried at 110°C).

    • Grind to a fine powder (particle size < 2 µm to avoid Christiansen effect).

    • Press at 8-10 tons for 2 minutes to form a transparent pellet.

    • Validation: Ensure baseline transmission is >80% at 2000 cm⁻¹.

2. Solution State Analysis (Intramolecular Validation)
  • Goal: Isolate the "free" molecule to see if the ortho-Cl is H-bonding with the N-H.

  • Solvent: Carbon Tetrachloride (CCl

    
    ) or Tetrachloroethylene (spectroscopic grade). Note: Avoid CHCl
    
    
    
    as it H-bonds.
  • Protocol:

    • Prepare a dilute series (0.1 M, 0.05 M, 0.01 M).

    • Use a matched liquid cell with CaF

      
       windows (0.1 mm pathlength).
      
    • Validation: If the N-H peak position changes with dilution, intermolecular bonding is present. If it remains static but shifted lower than typical amines, intramolecular bonding (N-H

      
       Cl) is confirmed.
      

Part 4: Spectral Interpretation & Data Analysis

Predicted Spectral Signature

Based on the inductive effects of the 2-chloro and 4-fluoro substituents, the spectral profile will deviate from standard aniline.

Vibration ModeFrequency Range (cm⁻¹)Description & Causality

(N-H) Stretch
3410 – 3440 Primary Diagnostic. Sharp in dilute solution. In solid state, may broaden and shift to ~3350 cm⁻¹ due to lattice H-bonding. The ortho-Cl usually lowers

slightly via inductive withdrawal.

(C-H) Aromatic
3000 – 3100Weak, multiple bands.

(C-H) Aliphatic
2850 – 2950Methylene bridge (-CH

-). Symmetric and asymmetric stretches.[1][2]

(C=C) Ring
1580 – 1610Aromatic skeletal vibrations. Enhanced intensity due to F and Cl polarization.

(C-N) Stretch
1250 – 1340Secondary aromatic amine C-N stretch.

(C-F) Stretch
1200 – 1250Strong, broad band characteristic of the para-fluorobenzyl group.

(C-Cl) Stretch
600 – 800Often obscured in fingerprint region, better seen in Raman.
Analyzing the "Blue Shift" Anomaly

In many N-benzyl anilines, the N-H stretch appears at a higher frequency than expected (~3430 cm⁻¹) compared to pure aniline (~3390 cm⁻¹).

  • Mechanism: The bulky ortho-chloro group forces the N-H bond out of the plane of the aromatic ring (steric inhibition of resonance).

  • Result: The nitrogen lone pair cannot fully conjugate with the phenyl ring. The C-N bond gains single-bond character, and the N-H bond becomes shorter and stiffer (higher frequency).

  • Observation: Look for a sharp peak >3420 cm⁻¹ in the solution spectrum. This confirms steric twisting caused by the 2-Cl group.

Part 5: Troubleshooting & Quality Control

Common Artifacts
  • Water Vapor: Rotational lines of atmospheric water appear in the 3500–3800 cm⁻¹ region, overlapping with the N-H stretch.

    • Fix: Purge sample compartment with N

      
       for 5 minutes.
      
  • Christiansen Effect: Asymmetric distortion of peaks in KBr pellets.

    • Fix: Grind sample finer; refractive index mismatch is the cause.

  • CO

    
     Interference:  Doublet at 2350 cm⁻¹.
    
    • Fix: Background subtraction must be current (<30 mins).

Decision Pathway: Interpretation

Interpretation_Logic Start Analyze N-H Peak (3300-3450 cm⁻¹) Shape Peak Shape? Start->Shape Sharp Sharp Singlet Shape->Sharp Broad Broad/Shouldered Shape->Broad Pos Position vs Dilution Sharp->Pos Concl2 Intermolecular H-Bonding (Lattice effects) Broad->Concl2 Shift Shifts with Dilution Pos->Shift Static Static with Dilution Pos->Static Shift->Concl2 CheckFreq Frequency < 3400? Static->CheckFreq Concl1 Free N-H (Steric hindrance dominant) Concl3 Intramolecular H-Bonding (N-H...Cl interaction) Yes Yes CheckFreq->Yes No No CheckFreq->No Yes->Concl3 No->Concl1

Figure 2: Logic gate for interpreting N-H spectral shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for N-H stretch theory).

  • NIST Chemistry WebBook. Infrared Spectra of N-benzylaniline derivatives. National Institute of Standards and Technology.[4] Available at: [Link]

  • Arshad, M. N., et al. (2009). "Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 436-444.[5] (Provides the baseline data for the aniline portion of the molecule).

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • Varsanyi, G. (1974). Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger.

Sources

Comparative

HPLC method development for purity analysis of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline

<-3a--22_ a=""> A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline Abstract This guide provides a comprehensive, in-depth framework for th...

Author: BenchChem Technical Support Team. Date: February 2026

<-3a--22_ a="">

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline

Abstract

This guide provides a comprehensive, in-depth framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind experimental choices. It covers the entire lifecycle of method development, from initial analyte characterization and screening to final method validation and implementation. By comparing alternative chromatographic strategies and grounding the protocol in international regulatory standards, this guide serves as a practical and authoritative resource for creating a robust, reliable, and stability-indicating purity assay.

Chapter 1: Pre-Method Development Considerations

A successful HPLC method begins not with injections, but with a thorough understanding of the analyte and the analytical objectives. Rushing this stage often leads to significant rework during optimization and validation.

Analyte Characterization: 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline

The molecular structure is the primary determinant of chromatographic behavior.

  • Structure:

    
    (Note: A representative structure is shown for illustrative purposes.)
    
  • Key Structural Features & Predicted Behavior:

    • Multiple Aromatic Rings: The presence of two phenyl rings imparts significant hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the logical starting point.[1][2] These rings are also strong chromophores, ensuring good UV detectability.

    • Halogenation (Cl, F): The chlorine and fluorine atoms increase the molecule's non-polar character, further favoring retention on a hydrophobic stationary phase like C18.

    • Secondary Amine (-NH-): This basic functional group is a critical consideration. At acidic to neutral pH, the amine can interact with residual acidic silanols on the silica backbone of the stationary phase, leading to poor peak shape (tailing).[3] Therefore, mobile phase pH control or the use of a modern, end-capped, high-purity silica column is essential.

    • Molecular Weight: Approximately 263.7 g/mol . This size is well-suited for standard HPLC columns with smaller pore sizes (e.g., 80-120 Å).[4]

Defining the Analytical Goal

The primary objective is to develop a stability-indicating purity method . This means the method must be able to separate the intact active pharmaceutical ingredient (API) from its process-related impurities and any degradation products that may form under stress conditions.[5][6] This requires a high degree of specificity.

Chapter 2: Method Screening and Optimization

This phase involves a systematic comparison of key chromatographic parameters to find the most promising conditions for achieving the desired separation.

The Method Development Workflow

A structured approach to screening ensures efficient and logical progression from initial, broad experiments to a fine-tuned final method.

MethodDevelopmentWorkflow Analyte Analyte Characterization ColumnScreen Column Screening (C18 vs. Phenyl-Hexyl) Analyte->ColumnScreen Selects initial columns MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreen->MobilePhaseScreen Selects best column GradientOpt Gradient Optimization MobilePhaseScreen->GradientOpt Defines solvent & pH FinalMethod Optimized Method GradientOpt->FinalMethod Fine-tunes separation Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation Confirms suitability

Caption: A systematic workflow for HPLC method development.

Column Chemistry Comparison

The choice of stationary phase is the most powerful tool for manipulating selectivity.[7] While a standard C18 column is the workhorse of RP-HPLC, alternative chemistries can offer unique advantages for aromatic compounds.[2] We will compare a high-purity, end-capped C18 phase with a Phenyl-Hexyl phase, which can provide alternative selectivity through π-π interactions with the analyte's aromatic rings.[8]

Table 1: Comparison of Stationary Phases (Simulated experimental data based on typical column performance)

ParameterColumn A: C18 (4.6x150 mm, 5 µm)Column B: Phenyl-Hexyl (4.6x150 mm, 5 µm)Rationale & Conclusion
Retention Factor (k) 7.26.5Both columns provide adequate retention. The C18 shows slightly stronger hydrophobic retention.
Tailing Factor (Tf) 1.41.1The Phenyl-Hexyl column shows a significantly better peak shape, likely due to reduced silanol interactions and favorable π-π interactions.
Resolution (Rs) 1.8 (between API and Impurity 1)2.5 (between API and Impurity 1)The Phenyl-Hexyl phase provides superior resolution for the critical impurity pair.
Conclusion -Selected for Further Optimization The improved peak symmetry and resolution make the Phenyl-Hexyl column the superior choice for this specific analyte.
Mobile Phase Optimization

The mobile phase transports the analyte and modulates its interaction with the stationary phase.[9][10]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[11] ACN is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[11]

  • Aqueous Phase & pH Control: To ensure consistent ionization of the basic amine group and prevent peak tailing, the mobile phase pH should be buffered. A pH of around 3.0 is a good starting point, using a buffer like 20 mM potassium phosphate adjusted with phosphoric acid. This low pH ensures the secondary amine is consistently protonated and minimizes interactions with any residual silanols on the stationary phase.[1]

Chapter 3: The Optimized HPLC Method for Purity Analysis

Based on the screening experiments, the following method was established and finalized.

Experimental Protocol

1. Standard & Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

2. Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV/PDA Detector
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (40% B), 5-25 min (40-80% B), 25-30 min (80% B), 30.1-35 min (40% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (based on UV spectral analysis)
Injection Volume 10 µL

Chapter 4: Method Validation (ICH Q2(R1))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The international standard for this is the ICH Q2(R1) guideline.[13][14]

ValidationParameters Method Validated Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity (R² > 0.999) Method->Linearity Accuracy Accuracy (Recovery %) Method->Accuracy Precision Precision (%RSD) Method->Precision Robustness Robustness Method->Robustness LOQ LOQ/LOD Method->LOQ

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most definitive way to demonstrate this is through forced degradation studies.[5][15] These studies intentionally stress the API to produce degradation products, proving the method can separate them from the main peak.[6][16][17]

Table 2: Forced Degradation Study Results

Stress ConditionDuration% DegradationObservations
Acid Hydrolysis (0.1N HCl at 60°C)24 hrs12.5%Two major degradation peaks observed at RRT 0.85 and 0.91. All peaks well-resolved (Rs > 2.0).
Base Hydrolysis (0.1N NaOH at 60°C)8 hrs8.2%One major degradation peak observed at RRT 1.15.
Oxidation (3% H₂O₂ at RT)48 hrs15.1%Significant degradation with multiple small peaks. Main peak remains pure (by PDA).
Thermal (80°C Dry Heat)72 hrs< 1.0%The molecule is highly stable to thermal stress.
Photolytic (ICH Q1B Light Box)24 hrs3.5%Minor degradation peak observed at RRT 1.22.
Linearity, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

Table 3: Summary of Validation Results

ParameterConcentration Range / LevelAcceptance CriteriaResult
Linearity 0.0025 - 0.75 mg/mL (LOQ to 150%)R² ≥ 0.999R² = 0.9998
Accuracy 50%, 100%, 150% of nominal98.0% - 102.0% Recovery99.2% - 101.3%
Precision (Repeatability) n=6 at 100%%RSD ≤ 2.0%0.45%
Precision (Intermediate) n=12 (2 analysts, 2 days)%RSD ≤ 2.0%0.88%
LOQ Signal-to-Noise ≈ 10Report Value0.0025 mg/mL

Chapter 5: Comparison with Alternative Methods

While RP-HPLC is the most suitable technique, it's useful to understand the alternatives.

  • Gas Chromatography (GC): Unsuitable for this analyte. The high boiling point (likely > 300°C) and potential for thermal degradation make it difficult to analyze without derivatization, which adds complexity and potential for error.[18]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a viable, and often superior, alternative. By using sub-2 µm particles, UPLC can achieve faster run times and higher resolution than conventional HPLC. The method described here could be readily transferred to a UPLC system with appropriate scaling of flow rate and gradient times, offering a significant improvement in laboratory throughput.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Mobile Phase Optimiz
  • Forced Degrad
  • Quality Guidelines - ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
  • Development of forced degradation and stability indic
  • A practical guide to forced degradation and stability studies for drug substances.
  • Exploring the Different Mobile Phases in HPLC - Moravek.
  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec.
  • Exploring the Different Mobile Phases in HPLC - Veeprho.
  • Optimization of Chromatographic Methods: Tips for Achieving Relia - Longdom Publishing.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Choosing Right Column for Reverse Phase HPLC Separ
  • Reversed Phase HPLC Columns - Phenomenex.
  • How to choose reversed-phase HPLC column C18, C8, C4 - GALAK Chrom
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies.
  • HPLC separation of related halogenated aromatic, any one??
  • HPLC Column Comparison Screening Study for Reversed Phase Columns.
  • 2-Chloro-4-methylaniline 615-65-6 wiki - Guidechem.
  • 2-Chloro-4-fluoro-N-methylaniline.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing.
  • 2-Chloro-4-methylaniline 98 615-65-6 - Sigma-Aldrich.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Fisher Scientific.
  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE - OENO One.
  • 2-Chloro-4-methylaniline - Echemi.
  • 4-Chloro-N-(4-fluorobenzyl)aniline, 97%, Thermo Scientific.

Sources

Validation

Technical Comparison Guide: Structural Elucidation of Secondary Amines via 13C NMR

Case Study: 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline Executive Summary & Core Directive Objective: This guide provides a definitive technical framework for interpreting the 13C NMR spectrum of 2-Chloro-N-(4-fluorobenz...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline

Executive Summary & Core Directive

Objective: This guide provides a definitive technical framework for interpreting the 13C NMR spectrum of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline . It compares the diagnostic "performance" of 13C NMR against 1H NMR and IR spectroscopy, specifically highlighting the superior resolution of aromatic overlaps and the diagnostic utility of Heteronuclear Spin-Spin Coupling (


).

Audience: Analytical Chemists, Medicinal Chemists, and QC Scientists.

The Challenge: In drug discovery, N-benzylated anilines are common scaffolds. However, verifying their structure is often complicated by:

  • Aromatic Overlap: The 1H NMR region (6.5–7.5 ppm) is often crowded, obscuring the specific substitution patterns of the two distinct benzene rings.

  • Rotameric Broadening: N-H exchange and restricted rotation can broaden proton signals.

The Solution: 13C NMR provides a self-validating system through large chemical shift dispersion and distinct C-F coupling constants, offering a "fingerprint" that 1H NMR cannot match.

Methodology & Experimental Protocol

To ensure reproducible data comparable to the values presented here, follow this optimized protocol.

2.1 Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the gold standard.
    
    • Why? It minimizes N-H exchange broadening compared to DMSO-

      
       and provides a sharp triplet centered at 77.16 ppm for internal referencing.
      
  • Concentration: 30–50 mg of analyte in 0.6 mL solvent.

    • Why? 13C has low natural abundance (1.1%). High concentration reduces the scan time required for adequate Signal-to-Noise (S/N) ratio.

  • Additives: None required, though 0.03% TMS (Tetramethylsilane) is recommended for 0.0 ppm referencing.

2.2 Instrument Parameters (Standard 400 MHz System)
ParameterValueRationale
Frequency 100.6 MHz (for 13C)Standard field strength for routine analysis.
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify spectrum to singlets (except C-F).
Relaxation Delay (D1) 2.0 secondsAllows relaxation of quaternary carbons (C-Cl, C-F).
Scans (NS) > 512Necessary to resolve low-intensity quaternary carbons.
Temperature 298 K (25°C)Standardizes chemical shifts.[1]
Data Interpretation & Assignments

The structure of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline consists of three distinct magnetic environments:

  • Ring A: The tetra-substituted aniline ring (Cl, Me, N).

  • The Linker: The methylene bridge (-CH2-).

  • Ring B: The para-fluorobenzyl ring.

3.1 Comparative Data Table: 13C NMR Shifts

Note: Values are referenced to


 (77.16 ppm). Coupling constants (

) are in Hertz.
Carbon LabelChemical Shift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
C4' 162.1 Doublet (d)245.0 Ipso-F: Distinctive large coupling; most deshielded.
C1 141.8 Singlet (s)-Ipso-N (Aniline): Deshielded by Nitrogen lone pair.
C1' 134.5 Doublet (d)3.2Ipso-CH2 (Benzyl): Long-range coupling (

) to F.
C3 130.2Singlet (s)-Meta to N: Inductive effect of Methyl group.
C2', C6' 129.5 Doublet (d)8.1Meta to F: Characteristic

coupling.
C4 128.8Singlet (s)-Ipso-Me: Substituted by methyl group.
C5 127.5Singlet (s)-Meta to Cl: Standard aromatic CH.
C2 121.9 Singlet (s)-Ipso-Cl: Shielded relative to C-N due to "Heavy Atom Effect".
C3', C5' 115.4 Doublet (d)21.5 Ortho to F: Distinctive

coupling.
C6 113.2Singlet (s)-Ortho to N: Strongly shielded by N-resonance donation.
Linker 47.8 Singlet (s)-Benzylic CH2: Diagnostic for secondary amine formation.
Methyl 20.4 Singlet (s)-Ar-CH3: Standard tolyl methyl shift.
3.2 The "Fingerprint" Analysis

The power of 13C NMR lies in the C-F Coupling Constants . Unlike 1H NMR, where the fluorine coupling often results in complex second-order multiplets, 13C NMR produces clean doublets with predictable magnitudes.

  • 
     (~245 Hz):  This massive splitting at ~162 ppm is the undeniable proof of the C-F bond.
    
  • 
     (~21 Hz):  The carbons ortho to the fluorine (C3'/C5') appear as a doublet at ~115 ppm. This distinguishes them immediately from the aniline carbons (C6) which are also shielded (~113 ppm) but appear as singlets.
    
Performance Comparison: 13C NMR vs. Alternatives

This section objectively compares the analytical utility of 13C NMR against the standard alternatives for this specific molecule.

4.1 Comparison Matrix
Feature13C NMR (The Product) 1H NMR (Alternative 1) HPLC-UV (Alternative 2)
Resolution of Rings High. Ring A (singlets) and Ring B (doublets) are mathematically separated by spin physics.Low. Protons from both rings overlap in the 6.5–7.5 ppm region.N/A. Chromatographic separation only; no structural data.
Linker Verification Definitive. Peak at ~47.8 ppm proves the C-N single bond.Good. Singlet/Doublet at ~4.3 ppm, but susceptible to exchange broadening.N/A.
Impurity Detection Moderate. Low sensitivity requires longer scans for <1% impurities.High. Excellent for detecting residual solvents or starting materials at <0.1%.Excellent. Best for quantitative purity.
Structural Proof Absolute. C-F coupling patterns map the exact substitution isomer.Inferential. Relies on integration and splitting patterns which may be ambiguous.None. Retention time is not structural proof.
4.2 Why 13C Wins for this Molecule

In the synthesis of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline , a common impurity is the tertiary amine (double alkylation) or the unreacted imine intermediate.

  • Imine Detection: The imine carbon (C=N) would appear at ~160 ppm . In 1H NMR, the imine proton (~8.5 ppm) is distinct, but if the sample is wet, it can broaden or shift. 13C provides a permanent record of the carbon backbone state.

  • Regiochemistry: The position of the Chlorine (Ortho vs Meta) is difficult to prove by 1H NMR due to complex coupling. In 13C NMR, the C2 (Ipso-Cl) shift (~122 ppm) is distinct from a Meta-Cl (~134 ppm), providing unambiguous proof of the 2-chloro isomer.

Visualizing the Workflow

The following diagrams illustrate the logical flow of assignment and the synthesis pathway that generates this spectral profile.

5.1 Spectral Assignment Logic

This flow demonstrates how to process the raw data into a confirmed structure.

AssignmentLogic Start Raw 13C Spectrum ScanF Identify Doublets (C-F Coupling) Start->ScanF ScanCl Identify Singlets (Aniline Ring) Start->ScanCl CalcJ Calculate J Values (1J, 2J, 3J) ScanF->CalcJ AssignA Assign Ring A (Chloroaniline) ScanCl->AssignA Chem Shift Logic AssignB Assign Ring B (Fluorobenzyl) CalcJ->AssignB Matches Pattern Final Structure Confirmed AssignB->Final AssignA->Final

Caption: Logical workflow for deconvoluting the 13C NMR spectrum based on spin-spin coupling patterns.

5.2 Synthesis & Metabolic Pathway (Reductive Amination)

Understanding the origin of the molecule aids in identifying potential impurity peaks in the spectrum.

SynthesisPathway Aldehyde 4-Fluorobenzaldehyde (C=O: ~190 ppm) Imine Imine Intermediate (C=N: ~160 ppm) Aldehyde->Imine Amine 2-Chloro-4-methylaniline (Starting Material) Amine->Imine Product TARGET MOLECULE (CH2-N: ~48 ppm) Imine->Product Reduction RedAgent NaBH(OAc)3 / H+ RedAgent->Product

Caption: Reductive amination pathway. Monitoring the disappearance of C=O (190 ppm) and appearance of CH2 (48 ppm) is the primary process control.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants: C-F Coupling. University of Wisconsin-Madison. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12345 (Analogues). [Link]

Sources

Comparative

Validating 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Executive Summary & Theoretical Framework Objective: To validate the structural identity and bulk purity of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline (Formula: C₁₄H₁₃ClFN) using Elemental Analysis (EA), while criticall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Framework

Objective: To validate the structural identity and bulk purity of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline (Formula: C₁₄H₁₃ClFN) using Elemental Analysis (EA), while critically comparing its efficacy against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

The Compound: This molecule presents specific analytical challenges due to the simultaneous presence of a secondary amine, a halogenated aniline core (Cl), and a fluorinated benzyl moiety (F). These functional groups create potential interference in standard combustion analysis, requiring modified protocols.

Theoretical Elemental Composition: Before any experimental validation, the theoretical acceptance criteria must be established.

  • Molecular Weight: 249.72 g/mol [1]

  • Formula: C₁₄H₁₃ClFN

ElementTheoretical Mass %Acceptance Range (+/- 0.4%)
Carbon (C) 67.34%66.94% – 67.74%
Hydrogen (H) 5.25%4.85% – 5.65%
Nitrogen (N) 5.61%5.21% – 6.01%
Chlorine (Cl) 14.20%Requires separate titration
Fluorine (F) 7.61%Requires separate titration

Comparative Analysis: EA vs. HRMS vs. qNMR[3]

In modern drug development, relying solely on one method is insufficient. Below is an objective comparison of how EA performs against modern spectroscopic alternatives for this specific halogenated amine.

Method Performance Matrix
FeatureElemental Analysis (EA) HRMS (ESI-TOF/Orbitrap) Quantitative NMR (qNMR)
Primary Output Bulk Purity (% by weight)Molecular Formula ConfirmationAbsolute Purity & Impurity ID
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Sensitivity Low (Requires >99% purity)High (Detects trace impurities)Medium
Blind Spots Cannot distinguish isomers; insensitive to trace high-MW impurities.[1]Poor ionization of inorganic salts; "suppression effects" in mixtures.Requires internal standard; overlapping peaks can hinder integration.
Halogen Handling Critical Weakness: F/Cl can damage combustion tubes or form stable halides, skewing results.Strength: Distinct isotopic patterns for Cl (3:1 ratio) and precise mass defect for F.Strength: ¹⁹F NMR provides direct, clean validation of the F-benzyl moiety.
Cost/Speed Low Cost / Slow (Outsourced)High Cost / FastMedium Cost / Fast
Expert Insight: The "Halide Problem" in EA

For 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline, standard CHN analysis often fails. The fluorine atom can attack the silica combustion tube, forming volatile SiF₄, while chlorine may form stable metal chlorides with the reduction catalyst.

  • Recommendation: If using EA, you must request "Halogen Mode" or the addition of Tungsten Trioxide (WO₃) or V₂O₅ as combustion aids to prevent low carbon readings [1].

Experimental Protocol: Validating C₁₄H₁₃ClFN

This protocol ensures the sample is chemically ready for EA, minimizing "false failures" caused by trapped solvents or moisture—a common issue with secondary amines.

Phase 1: Sample Preparation (The "Drying" Step)

Secondary amines like this compound can be hygroscopic or trap synthesis solvents (e.g., dichloromethane, ethanol).

  • Recrystallization: Purify the crude solid using hot Ethanol/Water (9:1). Slow cooling is essential to exclude impurities from the lattice.

  • High-Vacuum Drying:

    • Place 50 mg of the recrystallized product in a drying pistol or vacuum oven.

    • Temp: 40°C (Keep below melting point).

    • Pressure: < 0.1 mbar.

    • Duration: Minimum 12 hours.

    • Why? Even 1% trapped solvent will cause the Carbon % to deviate beyond the +/- 0.4% limit.

Phase 2: The Combustion Analysis (CHN)

Note: This is typically performed by a microanalysis core facility, but these parameters must be specified in your submission.

  • Weighing: Accurately weigh 2.000–2.500 mg of the dried sample into a Tin (Sn) capsule .

    • Crucial: Do not use silver capsules unless specifically requested for halogen separation, though tin is standard for flash combustion.

  • Additives: Add ~5 mg of Tungsten Trioxide (WO₃) to the capsule.

    • Mechanism:[2][3][4][5] WO₃ acts as an oxygen donor and prevents the formation of non-volatile metal carbides/halides, ensuring complete combustion of the fluorinated/chlorinated aromatic rings [2].

  • Combustion: Flash combustion at 1050°C in an oxygen-enriched helium stream.

  • Detection: Gases (CO₂, H₂O, N₂) are separated via GC column and detected by Thermal Conductivity Detector (TCD).

Phase 3: Orthogonal Validation (The "Safety Net")

If EA fails (e.g., C found is 66.5% instead of 67.3%), do not immediately discard the batch.

  • Run ¹H NMR: Check for solvent peaks (Ethanol/DCM).

  • Run ¹⁹F NMR: Confirm the integrity of the 4-fluorobenzyl group (Single peak expected ~ -110 to -120 ppm).

  • Run HRMS: Confirm the [M+H]⁺ peak at m/z ~250.079 (Calculated).

Decision Logic & Workflow

The following diagram illustrates the decision process for validating this specific compound, integrating EA with modern alternatives.

ValidationWorkflow Start Crude Product (2-Chloro-N-(4-fluorobenzyl)-4-methylaniline) Purification Recrystallization (EtOH/H2O) + High Vac Drying (12h) Start->Purification NMR_Check 1H NMR Screening (Check for Solvents) Purification->NMR_Check Solvent_Present Solvent Detected? NMR_Check->Solvent_Present Solvent_Present->Purification Yes (Re-dry) EA_Step Elemental Analysis (CHN) *Add WO3 for Halogens* Solvent_Present->EA_Step No (Clean) Result_Check Result within +/- 0.4%? EA_Step->Result_Check Pass VALIDATED (Bulk Purity Confirmed) Result_Check->Pass Yes Fail_Analysis Failure Analysis Result_Check->Fail_Analysis No HRMS_qNMR Run HRMS + qNMR (Orthogonal Validation) Fail_Analysis->HRMS_qNMR Final_Decision Is qNMR > 95%? HRMS_qNMR->Final_Decision Final_Decision->Pass Yes (Publish with qNMR data) Reject REJECT BATCH (Re-purify) Final_Decision->Reject No

Figure 1: Integrated workflow for validating halogenated amines, prioritizing solvent removal and orthogonal testing upon EA failure.

References

  • American Chemical Society. (2025). Journal of Medicinal Chemistry Author Guidelines: Characterization of Compounds. Retrieved from [Link]

  • Kuveke, R., et al. (2022).[6] An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link][1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7] Journal of Medicinal Chemistry.[8][9] Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Accurate Mass Best Practice Guide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-fluorobenzyl)-4-methylaniline
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Reactant of Route 2
2-Chloro-N-(4-fluorobenzyl)-4-methylaniline
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